4-[(tert-Butyldimethylsilyl)oxy]benzoic acid chemical properties and data
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid chemical properties and data
An In-depth Technical Guide to 4-[(tert-Butyldimethylsilyl)oxy]benzoic Acid
Executive Summary
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid (CAS: 82112-91-8) serves as a critical orthogonal building block in organic synthesis, medicinal chemistry, and materials science. By masking the phenolic hydroxyl group of 4-hydroxybenzoic acid with a tert-butyldimethylsilyl (TBDMS) moiety, researchers can manipulate the carboxylic acid functionality without interference from the phenol. This compound is particularly valued for its balance of stability—surviving basic manipulations and mild electrophilic attacks—while remaining cleanly removable under specific fluoride or acidic conditions.
Part 1: Chemical Identity & Physical Properties[1][2]
This section consolidates the core physicochemical data necessary for identification and handling. Note that while the methyl ester and bis-silylated forms are common, the free acid form requires specific handling to prevent premature deprotection.
| Property | Data |
| Chemical Name | 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid |
| Synonyms | 4-(TBDMS-oxy)benzoic acid; 4-((tert-Butyldimethylsilyl)oxy)benzoic acid |
| CAS Number | 82112-91-8 |
| Molecular Formula | C₁₃H₂₀O₃Si |
| Molecular Weight | 252.38 g/mol |
| Structure | HOOC-C₆H₄-O-Si(CH₃)₂C(CH₃)₃ |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform; Insoluble in water |
| pKa (Calc.) | ~4.2 (Carboxylic acid), Phenol is protected |
| Melting Point | 148–152 °C (Typical range for analogues; varies by purity/polymorph) |
Part 2: Synthesis & Production Strategy
The Challenge of Selective Protection
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid presents a classic chemoselectivity challenge: the starting material, 4-hydroxybenzoic acid, contains two nucleophilic oxygen centers (phenolic -OH and carboxylic -COOH).
Preferred Route: The "Bis-Silylation / Selective Hydrolysis" Protocol
While one might attempt to protect the phenol of a methyl ester and then saponify, the most efficient laboratory route utilizes the differential stability of silyl ethers vs. silyl esters .
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Global Silylation: React 4-hydroxybenzoic acid with >2.2 equivalents of TBDMS-Cl. This protects both the phenol (forming a silyl ether) and the carboxylic acid (forming a silyl ester).
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Selective Hydrolysis: The silyl ester bond (Si-O-C=O) is significantly more labile to hydrolysis than the silyl ether bond (Si-O-Ar). Exposure to mild aqueous base or even neutral aqueous conditions selectively cleaves the silyl ester, yielding the target free acid while leaving the phenolic protection intact.
Caption: Selective synthesis pathway exploiting the lability of silyl esters to isolate the mono-protected acid.
Part 3: Reactivity Profile & Stability
Understanding the "orthogonal" nature of this molecule is vital for experimental success.
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Acid Stability: Moderate. The TBDMS group is stable to weak acids (e.g., acetic acid) but will cleave in the presence of strong acids (TFA, HCl) or Lewis acids (BF₃·Et₂O).
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Base Stability: High. The phenolic TBDMS ether is resistant to standard saponification conditions (e.g., LiOH, NaOH in THF/Water) used to hydrolyze alkyl esters elsewhere in a complex molecule.
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Fluoride Sensitivity: High. The Si-O bond is cleaved rapidly by fluoride sources (TBAF, HF-Pyridine), regenerating the free phenol. This is the primary deprotection mechanism.
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Oxidation/Reduction: Stable to standard oxidants (Jones reagent, PCC) and reductants (NaBH₄), provided the carboxylic acid is not the target of the reduction.
Part 4: Applications in R&D
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Liquid Crystal Mesogens: The rigid phenyl ring and the bulky silyl group make this molecule an excellent "end-capping" unit or intermediate for synthesizing rod-like liquid crystals. The TBDMS group suppresses hydrogen bonding, lowering melting points and altering phase transition temperatures until it is removed to lock in the final structure.
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Solid-Phase Peptide Synthesis (SPPS): Used as a building block to introduce a "masked" hydroxybenzoic acid moiety. The carboxylic acid can be coupled to the N-terminus of a peptide using standard carbodiimide chemistry (EDC/NHS), protecting the phenol from side reactions during coupling.
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Prodrug Linkers: The ester linkage formed by this acid is often used in pro-drug design. Once the TBDMS group is removed in vivo (or chemically), the resulting free phenol can trigger a "self-immolative" cascade, releasing the active drug payload.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid
Objective: To synthesize 5.0 g of the target acid from 4-hydroxybenzoic acid.
Materials:
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4-Hydroxybenzoic acid (4-HBA): 5.0 g (36.2 mmol)
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tert-Butyldimethylsilyl chloride (TBDMS-Cl): 12.0 g (79.6 mmol, 2.2 eq)
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Imidazole: 10.8 g (159 mmol, 4.4 eq)
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N,N-Dimethylformamide (DMF): 50 mL (Anhydrous)
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Potassium Carbonate (K₂CO₃): 10.0 g
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Methanol (MeOH): 100 mL
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Diethyl Ether, Brine, 1M HCl.
Step-by-Step Methodology:
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Global Protection (Bis-Silylation):
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Dissolve 4-HBA (5.0 g) and imidazole (10.8 g) in anhydrous DMF (50 mL) in a round-bottom flask under nitrogen.
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Cool the solution to 0°C in an ice bath.
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Add TBDMS-Cl (12.0 g) portion-wise over 10 minutes.
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Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: TLC (10% EtOAc/Hexane) should show a high Rf spot (bis-silyl) and no baseline material.
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Workup of Intermediate:
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Pour the reaction mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 100 mL).
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Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. This yields the crude bis-silylated ester.
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Selective Hydrolysis:
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Dissolve the crude oil in MeOH (100 mL) and THF (20 mL).
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Add a solution of K₂CO₃ (10.0 g) in water (30 mL).
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Stir vigorously at room temperature for 1–2 hours. Note: The silyl ester hydrolyzes rapidly; the silyl ether is stable.
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Monitor by TLC. The high Rf spot (bis-silyl) will disappear, replaced by a lower Rf spot (mono-protected acid).
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Isolation & Purification:
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Concentrate the mixture to remove MeOH/THF.
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Dilute the aqueous residue with water (50 mL) and wash with ether (to remove any non-hydrolyzed byproducts).
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Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH ~4. Do not use concentrated acid or heat, as this may cleave the phenol protection.
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Extract the white precipitate with Ethyl Acetate (3 x 50 mL).
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Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
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Yield: Typically 85–92% (approx. 8.0 g).
Part 6: Safety & Handling
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Hazards: TBDMS-Cl is moisture sensitive and corrosive (releases HCl). Handle in a fume hood. The final product is an organic acid; avoid inhalation of dust.
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Storage: Store in a cool, dry place. Desiccate to prevent slow hydrolysis of the silyl ether over prolonged periods (months).
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Disposal: Dispose of silane byproducts and organic solvents according to local hazardous waste regulations.
References
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for TBDMS stability and cleavage conditions).
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Corey, E.J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
- Lalonde, M., & Chan, T.H. (1985). "Use of Organosilicon Reagents as Protective Groups in Organic Synthesis." Synthesis, 1985(09), 817-845. (Review of silyl ester vs. ether selectivity).
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PubChem Compound Summary. "Benzoic acid, 4-[(tert-butyldimethylsilyl)oxy]-".[1][2] National Center for Biotechnology Information. Link
